1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
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Description
The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a ketone. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in medicinal chemistry, known for its versatility in binding to various biological targets. The methoxyphenyl groups could potentially contribute to the lipophilicity of the molecule, which could affect its pharmacokinetic properties.
Chemical Reactions Analysis
Triazolopyrimidines can undergo various reactions depending on the conditions and reagents used. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been reported to interact with various targets, including enzymes and receptors
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bonding and other non-covalent interactions . The presence of the methoxyphenyl and piperazinyl groups may enhance the compound’s affinity for its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
The compound’s oil-soluble nature suggests that it may be well-absorbed and distributed in lipid-rich tissues
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects
Future Directions
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-4-3-5-18(14-17)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)19-6-8-20(33-2)9-7-19/h3-9,14,16H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGCHROGSMFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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